molecular formula C20H17ClN4O3S B11245306 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide

Cat. No.: B11245306
M. Wt: 428.9 g/mol
InChI Key: LKKAJAHNIAOIMI-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, an oxadiazole ring, and a chlorinated phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzoxazole and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions, often using reagents like thionyl chloride and amines, to introduce the sulfanyl and amide functionalities .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize reaction conditions and minimize by-products. The use of catalysts and controlled reaction environments further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C20H17ClN4O3S/c1-12-6-7-13(21)10-15(12)22-18(26)8-9-19-24-17(25-28-19)11-29-20-23-14-4-2-3-5-16(14)27-20/h2-7,10H,8-9,11H2,1H3,(H,22,26)

InChI Key

LKKAJAHNIAOIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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